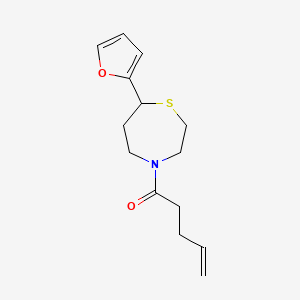
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Properties
Research has explored furan derivatives, including compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, for their potential as inhibitors in various biological systems. For example, a study focused on the design, synthesis, and biological evaluation of novel furan appended benzothiazepine derivatives, which demonstrated promising properties as VRV-PL-8a and H+/K+ ATPase inhibitors. These compounds could serve as prototypes for treating inflammatory-related disorders, potentially mitigating the ulcer-inducing side effects exhibited by other NSAIDs (Lokeshwari et al., 2017).
Interaction with DNA
Another area of interest is the interaction of furan derivatives with DNA, as demonstrated by a study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. This compound, due to its structural similarities with berenil but with a furan moiety, exhibited a tighter binding to DNA, which could have implications for designing drugs with improved interaction energy and specificity (Laughton et al., 1995).
Antimicrobial Activity
Furan derivatives, including those structurally related to this compound, have also been studied for their antimicrobial properties. For instance, new furan derivatives isolated from a mangrove-derived endophytic fungus exhibited significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Chen et al., 2017).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, furan derivatives have been utilized in various catalytic processes and synthetic transformations. A study demonstrated the concise assembly of highly substituted furan-fused 1,4-thiazepines, showcasing the potential of furan derivatives in facilitating complex chemical reactions and the synthesis of polyheterocyclic compounds (Ding et al., 2008).
Biomass Conversion
The role of furan derivatives in the conversion of biomass-derived furanic compounds has also been investigated. Research in this area aims to develop sustainable routes for producing valuable chemicals from biomass, with furan derivatives playing a crucial role in catalytic processes for hydrogenation and conversion of furfural and other furanic compounds into useful products (Nakagawa et al., 2013).
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULWYMJCBTFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(SCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
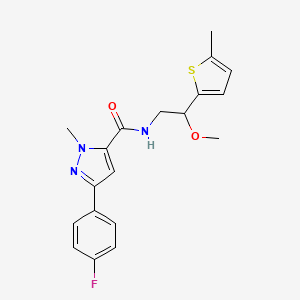
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)


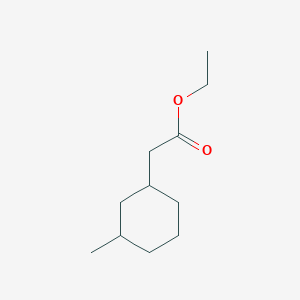

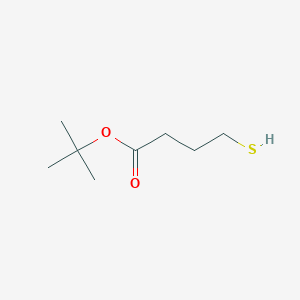
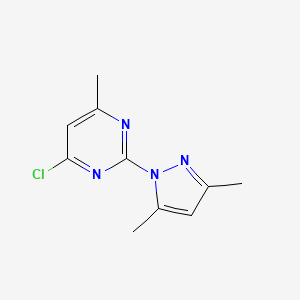

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)
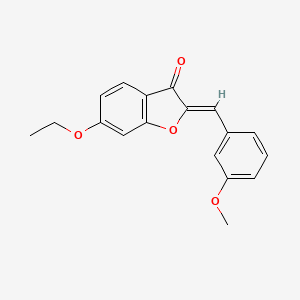

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)
